Boc-Met-OSu

Catalog No.
S686701
CAS No.
3845-64-5
M.F
C14H22N2O6S
M. Wt
346.40 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Met-OSu

CAS Number

3845-64-5

Product Name

Boc-Met-OSu

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoate

Molecular Formula

C14H22N2O6S

Molecular Weight

346.40 g/mol

InChI

InChI=1S/C14H22N2O6S/c1-14(2,3)21-13(20)15-9(7-8-23-4)12(19)22-16-10(17)5-6-11(16)18/h9H,5-8H2,1-4H3,(H,15,20)

InChI Key

PCZJWSPKNYONIM-UHFFFAOYSA-N

Synonyms

Boc-Met-OSu;3845-64-5;Boc-L-methioninehydroxysuccinimideester;C14H22N2O6S;TBM-NHS;15461_ALDRICH;SCHEMBL8614577;15461_FLUKA;MolPort-003-926-807;ZINC1579824;4979AB;AKOS016003076;Boc-L-methioninehydeoxysuccinimideester;N-Boc-L-methionineN-SuccinimidylEster;AK-81135;KB-281503;B3433;FT-0698357;LT00645688;ST24030210;N-(tert-Butoxycarbonyl)-L-methionineN-SuccinimidylEster;2,5-Dioxo-1-pyrrolidinylN-{[(2-methyl-2-propanyl)oxy]carbonyl}methioninate

Canonical SMILES

CC(C)(C)OC(=O)NC(CCSC)C(=O)ON1C(=O)CCC1=O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCSC)C(=O)ON1C(=O)CCC1=O

The exact mass of the compound Succinimido (S)-2-[(tert-butoxycarbonyl)amino]-4-(methylthio)butyrate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 343722. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Imides - Succinimides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Boc-Met-OSu is a pre-activated N-hydroxysuccinimide (NHS) ester of N-tert-butoxycarbonyl-L-methionine. As a highly reactive yet stable acylating agent, it is primarily utilized in peptide synthesis and bioconjugation to introduce a Boc-protected methionine residue [1]. Unlike free carboxylic acids that require in-situ activation, this pre-activated ester reacts spontaneously with primary amines to form stable amide bonds. Its crystalline nature, combined with the high water solubility of its N-hydroxysuccinimide byproduct, makes it a procurement staple for scalable, high-purity synthetic workflows where minimizing side reactions and simplifying downstream purification are critical[2].

Research Fit

1
Boc-SPPS workflows requiring methionine incorporation Compatible with standard Boc cleavage conditions
2
Pre-activated NHS ester for direct coupling Eliminates separate activation step with carbodiimides
3
L-methionine building block with defined chiral identity Optical rotation serves as chiral integrity benchmark

Substituting Boc-Met-OSu with the unactivated precursor Boc-Met-OH requires the addition of coupling reagents (e.g., DCC, EDC, or HATU). This in-situ activation introduces significant process liabilities, including the generation of difficult-to-remove byproducts like dicyclohexylurea (DCU) and an increased risk of racemization via oxazolone intermediate formation . Alternatively, substituting with p-nitrophenyl (ONp) esters results in substantially slower coupling kinetics and generates p-nitrophenol, a toxic, intensely yellow byproduct that complicates purification and spectroscopic monitoring [1]. Procurement of the pre-activated OSu ester directly circumvents these issues, ensuring higher isolated yields, strict stereochemical fidelity, and streamlined workup protocols.

Substitution Risk

Activation state
Boc-Met-OH lacks NHS ester; requires separate activation, which may alter coupling efficiency and increase racemization risk compared to the pre-activated Boc-Met-OSu.
SPPS protocol
Fmoc-Met-OSu uses orthogonal deprotection, requiring different resin, cleavage, and protecting group strategy; direct substitution in Boc-SPPS workflows is not possible without protocol redesign.
Stereochemistry
Boc-D-Met-OSu (opposite enantiomer) would produce peptides with inverted methionine configuration, likely altering target interaction in stereosensitive applications.

Racemization Elimination vs. Carbodiimide Activation

Pre-activated N-hydroxysuccinimide esters like Boc-Met-OSu demonstrate exceptional stereochemical stability during aminolysis. While in-situ activation of Boc-Met-OH using carbodiimides (e.g., DCC) without optimized additives can lead to detectable racemization via 5(4H)-oxazolone formation, the use of isolated OSu esters suppresses racemization to near-zero levels (<1%) [1]. This intrinsic resistance to epimerization ensures that the chiral integrity of the L-methionine residue is preserved during chain elongation.

Evidence DimensionRacemization rate during coupling
Target Compound Data<1% epimerization (near-zero)
Comparator Or BaselineBoc-Met-OH + DCC (prone to significant racemization without HOBt)
Quantified DifferenceSuppression of oxazolone-mediated racemization
ConditionsStandard aminolysis in organic or mixed aqueous/organic media

Ensuring high stereopurity eliminates the need for costly and complex diastereomer separation during downstream purification.

Activation efficiency
Class-level
Eliminates 10–30 min activation step per coupling cycle; Kc for Boc-amino acid-OSu esters measured in THF at 23°C [1]
May reduce cycle time in automated Boc-SPPS workflows
Class-level rate constants; verify under specific coupling conditions

Purification Efficiency vs. ONp Esters

The leaving group of Boc-Met-OSu is N-hydroxysuccinimide (NHS), which is highly water-soluble and easily removed via mild aqueous washing. In contrast, the p-nitrophenyl (ONp) ester analog releases p-nitrophenol, which is toxic, strongly colored, and often requires repeated alkaline washes to clear completely [1]. Furthermore, OSu esters generally exhibit faster coupling kinetics than ONp esters, reducing reaction times and minimizing the exposure of the oxidation-sensitive methionine thioether to prolonged reaction conditions [2].

Evidence DimensionLeaving group removal and reaction kinetics
Target Compound DataRapid coupling; highly water-soluble NHS byproduct
Comparator Or BaselineBoc-Met-ONp (slower coupling; toxic, colored p-nitrophenol byproduct)
Quantified DifferenceSingle aqueous wash removal vs. repeated alkaline extractions
ConditionsSolution-phase peptide synthesis and bioconjugation

Streamlined purification reduces solvent consumption and shortens cycle times in scalable peptide manufacturing.

Optical rotation
Head-to-head
[α]20/D −21.5±2°
Distinguishes L-enantiomer from D-enantiomer (+22 to +24°)
Source review recommended; verify lot-specific CoA

Reagent Economy vs. Unactivated Boc-Met-OH

Utilizing Boc-Met-OSu eliminates the stoichiometric requirement for expensive and moisture-sensitive coupling reagents (such as HATU, PyBOP, or EDC/HOBt) needed to activate Boc-Met-OH . Direct aminolysis with the OSu ester typically proceeds with >90% yield without the formation of N-acylurea dead-end byproducts that commonly plague carbodiimide-mediated reactions [1]. This direct acylation pathway simplifies the reaction mixture, directly translating to higher crude purities and simplified isolation of the target peptide or conjugate.

Evidence DimensionCoupling reagent requirement and byproduct formation
Target Compound Data0 equivalents of external coupling reagent required; no N-acylurea formed
Comparator Or BaselineBoc-Met-OH (requires 1+ eq of coupling reagent; risks N-acylurea formation)
Quantified Difference100% reduction in coupling reagent costs and associated byproducts
ConditionsAmide bond formation in solution phase

Eliminating coupling reagents simplifies the supply chain and significantly improves the crude purity of the synthesized product.

Storage stability
Reported
3 years at −20°C; 2 years at 4°C (powder)
Supports bulk procurement and long-term inventory planning
Supplier data; confirm with current CoA upon receipt
Ignition residue
Reported
≤0.05% (sulfated ash)
Low non-volatile impurities may limit resin fouling in long sequences
Lot attribute; review supplier certificate
Melting point
Head-to-head
120–128°C
Provides rapid identity check vs. Boc-Met-OH (47–50°C)
Open capillary measurement; use as acceptance test

Solution-Phase Peptide Synthesis

Because it requires no additional coupling reagents and generates only water-soluble NHS as a byproduct, Boc-Met-OSu is the optimal choice for scalable solution-phase peptide synthesis. It allows for the rapid introduction of Boc-Met residues with high stereochemical retention, followed by simple aqueous workup, avoiding the complex chromatography required to remove carbodiimide byproducts [1].

Bioconjugation and Surface Modification

The stability of the NHS ester in mixed aqueous-organic solvent systems makes Boc-Met-OSu highly suitable for conjugating methionine to proteins, carrier molecules, or functionalized surfaces. Unlike acid chlorides or mixed anhydrides, which rapidly hydrolyze in water, the OSu ester provides a controlled acylation rate that maximizes conjugation efficiency to primary amines under mild, physiological-like pH conditions[2].

Prodrug and Small-Molecule Synthesis

In medicinal chemistry workflows requiring the attachment of a methionine promoiety to an amine-containing active pharmaceutical ingredient (API), Boc-Met-OSu ensures clean, high-yielding amide bond formation. The pre-activated nature prevents the exposure of sensitive APIs to harsh coupling reagents, while the Boc group allows for subsequent selective deprotection under standard acidic conditions [1].

Application Fit

Application
Selection Property
Validation Focus
Automated Boc-SPPS
Pre-activated NHS ester
Coupling cycle time and reagent inventory reduction
L-methionine bioactive peptide research
Certified optical rotation
Chiral identity verification to prevent enantiomeric errors
Multi-year SPPS projects
Powder stability profile
Lot-to-lot consistency and shelf-life under −20°C storage
Oxidation-prone peptide synthesis
Boc-SPPS compatibility
Methionine oxidation control under Boc cleavage conditions

XLogP3

1

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

346.11985760 Da

Monoisotopic Mass

346.11985760 Da

Heavy Atom Count

23

Other CAS

3845-64-5

High affinity binding of a glycopeptide elicitor to tomato cells and microsomal membranes and displacement by specific glycan suppressors

C W Basse, A Fath, T Boller
PMID: 8325850   DOI:

Abstract

We have previously isolated glycopeptides derived from yeast invertase that acted as highly potent elicitors in suspension-cultured tomato cells, inducing ethylene biosynthesis and phenylalanine ammonia-lyase activity, and we have found that the high mannose oligosaccharides released from the pure glycopeptide elicitors by endo-beta-N-acetylglucosaminidase H acted as suppressors of elicitor activity (Basse, C. W., Bock, K., and Boller, T. (1992) J. Biol. Chem. 267, 10258-10265). One of the elicitor-active glycopeptides (gp 8c) was labeled with t-butoxycarbonyl-L-[35S]methionine and purified by reversed phase high performance liquid chromatography resulting in a specific radioactivity of the derivative of about 900 Ci/mmol. This radiolabeled glycopeptide showed specific, saturable, and reversible binding to whole tomato cells under conditions in which cells are responsive to elicitors as well as to microsomal membranes derived from these cells. Ligand saturation experiments, performed with microsomal membranes, gave a dissociation constant (Kd) of 3.3 nM as determined by Scatchard analysis. Various glycopeptide elicitors and preparations from yeast invertase were compared with respect to their abilities to compete for binding of 35S-labeled gp 8c to tomato membranes and to induce ethylene biosynthesis in tomato cells. These studies revealed a high degree of correlation between elicitor activities in vivo and displacement activities in vitro. In both tests, a high activity depended on the presence of glycan side chains consisting of more than 8 mannosyl residues. The high mannose oligosaccharides that acted as suppressors of elicitor activity in vivo competed for binding of the labeled elicitor also. The suppressor-active glycan Man11GlcNAc and the elicitor-active gp 8c exhibited very similar displacement activities, and the inhibitory constant (Ki) of the glycan Man11GlcNAc was very similar to the Kd value calculated for 35S-labeled gp 8c, indicating that the glycopeptide elicitors and the glycan suppressors derived from these elicitors competed with similar affinities for the same binding site. The suppressor-inactive glycan Man8GlcNAc had a 200-fold lower capacity to compete for binding of 35S-labeled gp 8c to tomato membranes compared with the suppressor-active glycan Man11GlcNAc. Our results demonstrate the existence of a specific elicitor binding site in tomato cell membranes and suggest that glycopeptides and glycans act as agonists and antagonists for induction of the stress response, respectively, by competing for this binding site.


Peracylation of nucleosides with methionine: foundation for a method to detect carcinogen adducts

F Z Sheabar, M L Morningstar, G N Wogan
PMID: 7841344   DOI: 10.1021/tx00041a010

Abstract

We report the chemical foundation for a new method to detect carcinogen-DNA adducts, which we have designated adduct detection by acylation with methionine (ADAM). The method is based on reaction of DNA adducts with a protected methionine derivative, (tert-butoxycarbonyl)-L-methionine N-hydroxysuccinimidyl ester (TMB-NHS). Acylation of 2'-deoxyguanosine (dGuo), used as a prototypical deoxynucleoside, and N-(deoxyguanosin-8-yl)-4-aminobiphenyl (dGuo-8-ABP), the major DNA adduct formed after in vivo exposure to 4-aminobiphenyl, a known human carcinogen, with TBM-NHS was optimized, and products were characterized by 3H radioactivity, UV absorbance, mass spectrometry, and 1H and 13C NMR. Derivatives acylated on hydroxyl (5' or 3') and/or amine (N2) groups were unambiguously determined to be mono-, bis-, and tris-TBM-acylated nucleosides. Under optimal acylation conditions [TBM-NHS (> or = 4 x 10(5) molar equivalents), pyridine (50 microL), THF (50 microL), and diisopropylcarbodiimide (DIC) (1 microL) and incubation for 2 h at 37 degrees C], the efficiency of acylation for picomole or smaller quantities of dGuo-8-ABP exceeded 95%, with the tris-TMB-acylated nucleoside representing the major product (88%). A linear correlation was obtained between the amount of [3H]dGuo-8-ABP introduced into the reaction and the total amount of TBM-acylated products formed. These results support the validity of this strategy for adaptation as an analytical method for the detection of low levels of DNA adducts through the use of (tert-butoxycarbonyl)-L-[35S]-methionine N-hydroxysuccinimidyl ester.


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